molecular formula C21H22N4O2S B11962222 1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B11962222
M. Wt: 394.5 g/mol
InChI Key: AVFVJGRWUWEPSS-UHFFFAOYSA-N
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Description

1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . Subsequent functionalization steps introduce the butyl and 4-methylbenzenesulfonyl groups under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of butyl and 4-methylbenzenesulfonyl groups differentiates it from other quinoxaline derivatives, potentially leading to unique applications and effects .

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-butyl-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C21H22N4O2S/c1-3-4-13-25-20(22)19(28(26,27)15-11-9-14(2)10-12-15)18-21(25)24-17-8-6-5-7-16(17)23-18/h5-12H,3-4,13,22H2,1-2H3

InChI Key

AVFVJGRWUWEPSS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)C)N

Origin of Product

United States

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